![molecular formula C14H12N2O7S B2897371 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 519152-08-0](/img/structure/B2897371.png)

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is a fluorinated sugar that can be used for the synthesis of oligosaccharides and polysaccharides . It is also a building block for glycosylation, methylation, and click modification . This compound has a molecular weight of 352.32 g/mol .

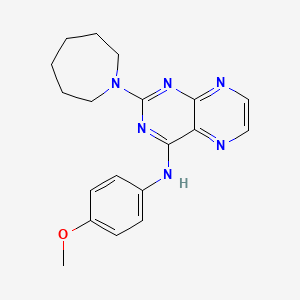

Molecular Structure Analysis

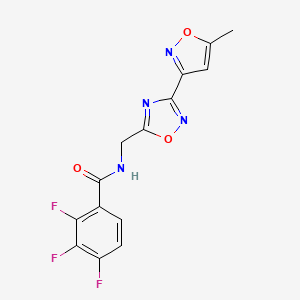

The molecular structure of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is represented by the chemical formula C14H12N2O7S . The InChI code for this compound is 1S/C14H12N2O7S/c1-24-12-6-4-10 (17 (20)21)8-11 (12)16-26 (22,23)14-7-9 (15 (18)19)3-5-13 (14)25-2/h3-8,16H,1-2H3, (H,18,19) .Physical And Chemical Properties Analysis

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has a molecular weight of 352.32 g/mol . It is a powder at room temperature . More detailed physical and chemical properties might be available in specialized chemical literature or databases.Applications De Recherche Scientifique

Synthesis of Oligosaccharides and Polysaccharides

This compound is utilized as a fluorinated sugar in the synthesis of complex carbohydrates. It serves as a precursor in the formation of oligosaccharides and polysaccharides, which are essential for various biological processes and have applications in the development of bioactive compounds .

Glycosylation Building Block

As a building block for glycosylation, 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is involved in the attachment of sugar moieties to other organic molecules. This process is crucial in the pharmaceutical industry for the modification of natural products and the improvement of drug efficacy .

Methylation Reactions

The compound is used in methylation reactions, which are pivotal in organic synthesis. Methylation can significantly alter the biological activity of molecules, making this compound valuable for creating derivatives with potential therapeutic applications .

Click Chemistry Modification

It serves as a reagent in click chemistry, a class of biocompatible reactions that are used to join small units together quickly and reliably, without generating unwanted byproducts. This is particularly useful in the field of drug discovery and development .

Research Chemical for Pharmacological Testing

With a purity of over 98%, this compound is employed as a high-quality reference standard in pharmacological testing. It ensures accurate results in the testing of new pharmaceuticals, contributing to the safety and efficacy of drug development .

Electrophilic Aromatic Substitution Reactions

The benzylic position of this compound makes it suitable for electrophilic aromatic substitution reactions. These reactions are fundamental in the synthesis of various aromatic compounds, which are prevalent in a wide range of chemical products .

Free Radical Reactions

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid: can undergo free radical reactions, particularly at the benzylic position. This property is exploited in the synthesis of polymers and in the modification of chemical structures to impart desired properties .

Nucleophilic Substitution Reactions

The compound is also involved in nucleophilic substitution reactions (SN1 and SN2), which are essential in organic chemistry for introducing new functional groups into molecules, thereby diversifying their application potential .

Mécanisme D'action

The mechanism of action for 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is not specified in the search results. Its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification suggests it may play a role in these chemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is for research use only and not for human or veterinary use .

Orientations Futures

The future directions for the use of 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid are not specified in the search results. Given its use in the synthesis of oligosaccharides and polysaccharides, and as a building block for glycosylation, methylation, and click modification, it may continue to be an important compound in these areas .

Propriétés

IUPAC Name |

4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O7S/c1-23-13-7-4-10(16(19)20)8-12(13)15-24(21,22)11-5-2-9(3-6-11)14(17)18/h2-8,15H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLCCHPORMJMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)

![Oxolan-3-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2897297.png)

![4-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]benzoic Acid](/img/structure/B2897299.png)

![1-butyl-5-(3-fluorophenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2897303.png)

![3-(2-chlorobenzyl)-6-(3,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2897306.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)oxolane-3-carboxamide](/img/structure/B2897307.png)

![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)